molecular formula C7H7ClFN B1467698 4-(1-Chloroethyl)-3-fluoro-pyridine CAS No. 1016228-83-3

4-(1-Chloroethyl)-3-fluoro-pyridine

Cat. No.: B1467698
CAS No.: 1016228-83-3
M. Wt: 159.59 g/mol
InChI Key: WXFUYRFHCGHEBA-UHFFFAOYSA-N
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Description

4-(1-Chloroethyl)-3-fluoro-pyridine is a useful research compound. Its molecular formula is C7H7ClFN and its molecular weight is 159.59 g/mol. The purity is usually 95%.
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Biological Activity

4-(1-Chloroethyl)-3-fluoro-pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

This compound has the following chemical structure:

  • Chemical Formula : C6_6H6_6ClF1_1N
  • CAS Number : 1016228-83-3

The compound features a pyridine ring substituted with a chloroethyl group and a fluorine atom, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can disrupt metabolic pathways critical for cell survival and proliferation.
  • Cell Signaling Modulation : It may modulate cellular signaling pathways, particularly those involved in cell growth and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against various cancer cell lines. For example, it exhibited an IC50_{50} value of approximately 3.9 nM against c-Met kinase, a target implicated in cancer progression .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was linked to its interaction with DNA and modulation of key apoptotic pathways .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

  • Mycobacterium tuberculosis : The minimum inhibitory concentration (MIC) ranged from 0.03 to 5.0 µM, indicating potent antimicrobial activity .

Summary Table of Biological Activities

ActivityTargetIC50/Effectiveness
Anticancerc-Met kinaseIC50: 3.9 nM
AntimicrobialMycobacterium tuberculosisMIC: 0.03 - 5.0 µM
Enzyme InhibitionVarious enzymesVaries by target

Case Studies

  • Cytotoxicity in Cancer Models : A study reported that this compound induced significant apoptosis in HeLa cells (human cervical cancer), demonstrating its potential as an anticancer agent .
  • Neuroprotective Effects : Another investigation highlighted its neuroprotective properties, suggesting that derivatives with similar structures could offer therapeutic benefits in neurodegenerative diseases .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. Studies indicate that modifications to the chloroethyl group can significantly alter the compound's efficacy against various targets .

Scientific Research Applications

Synthesis and Organic Chemistry

4-(1-Chloroethyl)-3-fluoro-pyridine serves as an important intermediate in the synthesis of various pyridine derivatives. Its structure allows for functionalization that can lead to the development of more complex molecules.

Agrochemical Applications

The compound is noted for its potential use in agrochemicals, particularly as a precursor for developing herbicides and pesticides. The fluorine atom enhances the biological activity and stability of these compounds.

Case Study: Nematocidal Agents

Research indicates that derivatives of 4-fluoropyridine, including those synthesized from this compound, exhibit nematocidal properties. These compounds can be utilized to control nematode populations in agricultural settings, thus improving crop yields .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in pyridine derivatives due to their biological activity. This compound can be used as a building block for synthesizing various drugs.

Potential Drug Development

  • Antimicrobial Activity : Fluorinated pyridines have been studied for their antimicrobial properties. Compounds derived from this compound may lead to new antimicrobial agents targeting resistant strains of bacteria .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of conductive polymers.

Conductive Polymers

Research has indicated that pyridine derivatives can be transformed into polymers with high electrical conductivity. This application is crucial for developing advanced materials used in electronics and energy storage devices .

Summary Table of Applications

Application AreaSpecific UseBenefits
Organic SynthesisIntermediate for pyridine derivativesVersatile functionalization
AgrochemicalsNematocidal agentsEffective control of nematodes
PharmaceuticalsAntimicrobial agentsPotential treatment for resistant bacteria
Material ScienceConductive polymersHigh electrical conductivity

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The chloroethyl group undergoes nucleophilic displacement due to the electrophilic nature of the chlorine-bearing carbon. This reactivity is enhanced by the electron-withdrawing fluorine atom, which increases the electrophilicity of adjacent positions.

Example reactions:

  • Hydrolysis : Reaction with aqueous hydroxide yields 4-(1-hydroxyethyl)-3-fluoropyridine.

  • Amination : Treatment with ammonia or amines produces 4-(1-aminoethyl)-3-fluoropyridine derivatives.

Key factors influencing substitution:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate substitution rates .

  • Temperature : Elevated temperatures (80–120°C) improve reaction efficiency .

Elimination Reactions

Under basic conditions, 4-(1-chloroethyl)-3-fluoropyridine undergoes dehydrohalogenation to form 3-fluoropyridinyl ethylene derivatives.

Mechanism:

  • Base-induced abstraction of β-hydrogen, leading to elimination of HCl and formation of a double bond.

Conditions:

  • Strong bases (e.g., K₂CO₃ or NaOH) in DMF or MeCN .

  • Temperatures ≥80°C .

Radical-Mediated Reactions

The chloroethyl group participates in radical pathways under photoredox or thermal initiation.

Observations from analogous systems:

  • Radical trapping experiments with TEMPO or BHT inhibit reactions, confirming radical intermediates .

  • Dichlorination products form via radical chain mechanisms involving halogen atom transfer (XAT) .

Example pathway:

  • Initiation: Light or heat generates chlorine radicals from N-chlorosuccinimide (NCS) .

  • Propagation: Radical abstraction of hydrogen from the chloroethyl group.

  • Termination: Radical recombination or further halogenation .

Biological Alkylation

In biochemical contexts, the chloroethyl group acts as an alkylating agent, covalently modifying DNA or proteins.

Mechanism:

  • Nucleophilic attack by biological nucleophiles (e.g., guanine-N7 in DNA) forms adducts, disrupting cellular function.

  • Fluorine enhances metabolic stability, prolonging bioactivity.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYield/Notes
Nucleophilic SubstitutionNaOH (aq), 80°C, 3h4-(1-hydroxyethyl)-3-fluoropyridineModerate (50–70%)
EliminationK₂CO₃, DMF, 120°C, 3h3-Fluoro-4-vinylpyridineHigh (85–90%)
Radical DichlorinationNCS, TEMPO, 80°C, 16h4-(1,1-dichloroethyl)-3-fluoropyridine63% (via radical intermediates)

Influence of Fluorine on Reactivity

  • Electronic effects : The 3-fluoro group withdraws electron density via inductive effects, stabilizing transition states in substitution reactions.

  • Steric effects : Minimal steric hindrance allows efficient access to the chloroethyl group for nucleophiles.

Chlorine Exchange Reactions

While not directly observed for 4-(1-chloroethyl)-3-fluoropyridine, analogous pyridines undergo chlorine-fluorine exchange under high-pressure HCl .

Hypothetical pathway:

  • Reaction with HCl (25–400 psig, 110°C) could replace fluorine with chlorine, though positional selectivity depends on ring electronics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-chloroethyl)-3-fluoro-pyridine?

Methodological Answer: The synthesis of pyridine derivatives often involves cross-coupling reactions, halogenation, and functional group modifications. For example, Pd-catalyzed Suzuki-Miyaura coupling (using pyridine boronic acids) and microwave-assisted reactions can enhance yield and selectivity . Key steps include:

  • Halogenation : Introducing chloroethyl groups via Hg(OAc)₂/I₂ in THF/HAc .
  • Protection/Deprotection : Use MOM-Cl (methoxymethyl chloride) to protect hydroxyl groups, followed by acidic deprotection (10% HCl in MeOH) .
  • Reduction : NaBH₄ in MeOH/DCM (9:1) to stabilize intermediates .
    Validate purity via HPLC and NMR before proceeding to biological assays.

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

  • Spectroscopy : UV/Vis (to study π→π* transitions and substituent effects) and NMR (¹H/¹³C for substituent positioning and coupling constants) .
  • Computational Methods : Density Functional Theory (DFT) to analyze charge distribution, frontier molecular orbitals (HOMO-LUMO), and donor-acceptor interactions (e.g., pyridine ring participation in charge sharing) .
  • X-ray Crystallography : Resolve bond angles (e.g., C-Cl and C-F distances) and confirm stereochemistry .

Q. What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Solvent Effects : Test solubility in polar (DMSO, MeOH) and non-polar solvents (DCM); UV/Vis spectra can reveal solvent-induced shifts in absorption maxima .
  • In Vitro Stability : Monitor hydrolysis rates in buffer solutions (pH 2–9) via LC-MS. Chloroethyl groups may undergo nucleophilic substitution under basic conditions .

Advanced Research Questions

Q. How do substituent positions (e.g., chloroethyl vs. fluoro groups) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs using enzyme inhibition assays (e.g., CYP1B1 inhibition via EROD assay). For example, C2-substituted pyridines show 7.5× higher activity than C3/C4 analogs due to steric and electronic effects .
  • Molecular Docking : Simulate binding poses with target enzymes (e.g., CYP1B1) using AutoDock Vina. Pyridine rings at C2 enhance π-π stacking with aromatic residues in the active site .

Q. Can DFT modeling predict the interaction mechanisms of this compound with biological targets or metal surfaces?

Methodological Answer:

  • Biological Targets : DFT calculations (B3LYP/6-311+G**) optimize geometry and compute electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the pyridine nitrogen and fluorine atoms may form hydrogen bonds with amino acid residues .
  • Corrosion Inhibition : Calculate adsorption energies on Fe(110) surfaces. Pyridine derivatives inhibit corrosion via donor-acceptor interactions, where chloroethyl groups enhance surface coverage .

Q. What in vivo pharmacokinetic parameters should be prioritized for this compound?

Methodological Answer:

  • Metabolic Stability : Monitor plasma concentration-time profiles in rodent models (e.g., Sprague-Dawley rats). Compounds with hydroxylated C17β (like estradiol analogs) exhibit longer half-lives due to reduced Phase I metabolism .
  • Tissue Distribution : Use radiolabeled analogs (³H/¹⁴C) to quantify accumulation in target tissues (e.g., liver, tumors) via scintillation counting .

Q. How do solvent polarity and substituent electronegativity affect the spectroscopic properties of this compound?

Methodological Answer:

  • UV/Vis Analysis : Solvent polarity shifts λₘₐₓ due to stabilization of excited states. For example, bathochromic shifts in DMSO correlate with increased dipole-dipole interactions .
  • Electron-Withdrawing Groups : Fluorine and chloroethyl groups reduce electron density on the pyridine ring, lowering HOMO energy and altering absorption bands .

Q. What experimental and computational approaches validate this compound as a corrosion inhibitor?

Methodological Answer:

  • Electrochemical Tests : Potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) in acidic/neutral media. Pyridine derivatives typically show >80% inhibition efficiency at 1 mM .
  • Surface Analysis : SEM/EDS to confirm adsorption on metal surfaces. Chloroethyl groups may form protective films via covalent bonding .

Properties

IUPAC Name

4-(1-chloroethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-5(8)6-2-3-10-4-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFUYRFHCGHEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(3-fluoropyridin-4-yl)ethanol (0.8 g, 5.7 mmol) was treated with thionyl chloride (5 mL) and the resulting mixture was heated to 80° C. for 2 h. Water (10 mL) and sat. sodium bicarbonate (aq., 10 mL) was added. The product was extracted with DCM (three times). The combined organic extracts were washed with brine, dried over sodium sulphate and concentrated in vacuo. The crude product was purified by flash column chromatography (eluent heptane: ethyl acetate gradient) to yield 0.36 g (39% yield) of the title compound.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-Chloroethyl)-3-fluoro-pyridine
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4-(1-Chloroethyl)-3-fluoro-pyridine
Reactant of Route 5
4-(1-Chloroethyl)-3-fluoro-pyridine
Reactant of Route 6
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